molecular formula C13H14ClNO2 B2382398 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-19-0

2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2382398
CAS No.: 2287261-19-0
M. Wt: 251.71
InChI Key: GCEFEAOYPPNDGU-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound featuring a bicyclic structure with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multi-step organic reactions. One common approach is the annulation of bicyclobutanes with ynamides, catalyzed by Lewis acids such as Sc(OTf)3. This method allows for the formation of the bicyclic structure under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[11

Mechanism of Action

The mechanism by which 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects is not well-documented. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, depending on its application. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with amino and chlorophenyl groups, such as:

Uniqueness

The uniqueness of 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific substitution pattern and the resulting chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-9-4-2-1-3-8(9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEFEAOYPPNDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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